molecular formula C14H13NO3 B13981858 2-Methyl-1-nitro-4-(p-tolyloxy)benzene

2-Methyl-1-nitro-4-(p-tolyloxy)benzene

Cat. No.: B13981858
M. Wt: 243.26 g/mol
InChI Key: AGCNCURAHXMWOO-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, featuring a nitro group, a methyl group, and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene typically involves nitration and etherification reactions. One common method involves the nitration of 2-methyl-4-hydroxybenzene followed by etherification with p-tolyl chloride under basic conditions. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the etherification step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitro-4-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-methyl-1-amino-4-(p-tolyloxy)benzene, while oxidation can produce various carboxylic acids and ketones .

Scientific Research Applications

2-Methyl-1-nitro-4-(p-tolyloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-nitro-4-(p-tolyloxy)benzene is unique due to the presence of both a nitro group and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-methyl-4-(4-methylphenoxy)-1-nitrobenzene

InChI

InChI=1S/C14H13NO3/c1-10-3-5-12(6-4-10)18-13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3

InChI Key

AGCNCURAHXMWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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